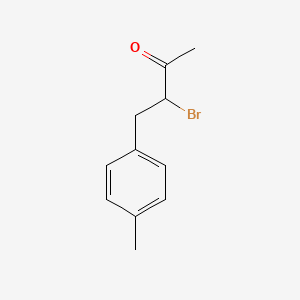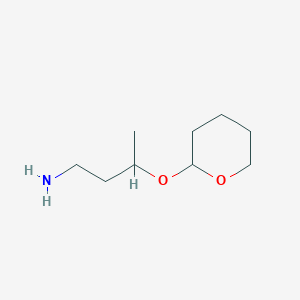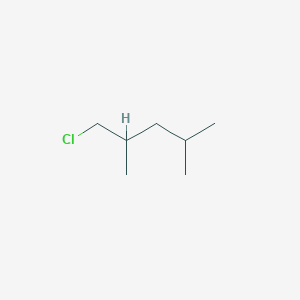![molecular formula C8H13Br B13195032 2-Bromobicyclo[3.2.1]octane](/img/structure/B13195032.png)
2-Bromobicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromobicyclo[321]octane is a bicyclic organic compound characterized by its unique structure, which includes a bromine atom attached to the bicyclo[321]octane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the bromination of bicyclo[3.2.1]octane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired brominated product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromobicyclo[3.2.1]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form bicyclo[3.2.1]octene.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various functionalized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide, sodium cyanide, or primary amines in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution: Hydroxybicyclo[3.2.1]octane, cyanobicyclo[3.2.1]octane, aminobicyclo[3.2.1]octane.
Elimination: Bicyclo[3.2.1]octene.
Oxidation: Bicyclo[3.2.1]octanone.
Reduction: Bicyclo[3.2.1]octane.
Wissenschaftliche Forschungsanwendungen
2-Bromobicyclo[3.2.1]octane has several applications in scientific research:
Synthetic Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Materials Science: The compound’s unique structure makes it a valuable building block for designing novel materials with specific properties.
Biological Studies: Researchers use it to study the effects of bicyclic compounds on biological systems, including enzyme interactions and receptor binding.
Medicinal Chemistry: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2-Bromobicyclo[3.2.1]octane involves its interaction with various molecular targets, depending on the specific application. In synthetic chemistry, it acts as an electrophile in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. In biological systems, its bicyclic structure may interact with enzymes or receptors, influencing their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[3.2.1]octane: The parent hydrocarbon without the bromine atom.
2-Chlorobicyclo[3.2.1]octane: A similar compound with a chlorine atom instead of bromine.
2-Iodobicyclo[3.2.1]octane: A similar compound with an iodine atom instead of bromine.
Uniqueness: 2-Bromobicyclo[3.2.1]octane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in various synthetic applications .
Eigenschaften
Molekularformel |
C8H13Br |
|---|---|
Molekulargewicht |
189.09 g/mol |
IUPAC-Name |
2-bromobicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H13Br/c9-8-4-2-6-1-3-7(8)5-6/h6-8H,1-5H2 |
InChI-Schlüssel |
GCTUNFYRJIOGBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CCC2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Benzyloxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194949.png)
![1-[(Benzyloxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194953.png)






![1-Benzyl-4-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13195011.png)





